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2-Amino-1-(pyridin-3-yl)ethanone

dihydrochloride

Cat. No.: B020631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with 2-

amino-1-pyridin-3-ylethanone derivatives and structurally related compounds. The pyridine

scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting

a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory

properties. This document summarizes key quantitative data, details common experimental

protocols, and visualizes relevant biological pathways and workflows to serve as a valuable

resource for researchers in the field of drug discovery and development.

Anticancer Activity
Derivatives of 2-aminopyridine and related pyridone structures have demonstrated significant

cytotoxic effects against various cancer cell lines. The mechanism of action for many of these

compounds involves the inhibition of key enzymes in cellular signaling pathways, such as

kinases, which are often dysregulated in cancer.

Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-

aminopyridine and pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines.

It is important to note that while these compounds are structurally related to 2-amino-1-pyridin-

3-ylethanone, their activities may not be directly extrapolatable.
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Compound ID Cancer Cell Line IC50 (µM) Reference

Pyrido[2,3-

d]pyrimidine

Derivative 1

MCF-7 (Breast) 3.98 ± 0.2 [1]

HeLa (Cervical) 6.29 ± 0.5 [1]

HepG-2 (Liver) 5.14 ± 0.4 [1]

Pyrido[2,3-

d]pyrimidine

Derivative 2

MCF-7 (Breast) 10.23 ± 0.8 [1]

HeLa (Cervical) 12.54 ± 1.1 [1]

HepG-2 (Liver) 11.87 ± 0.9 [1]

Pyrido[2,3-

d]pyrimidine

Derivative 7

MCF-7 (Breast) 15.67 ± 1.3 [1]

HeLa (Cervical) 9.72 ± 0.9 [1]

HepG-2 (Liver) 17.52 ± 1.5 [1]

(+)-nopinone-based 2-

amino-3-

cyanopyridine 4f

A549 (Lung) 23.78 [2]

MKN45 (Gastric) 67.61 [2]

MCF7 (Breast) 53.87 [2]

(+)-nopinone-based 2-

amino-3-

cyanopyridine 4j

A549 (Lung) >100 [2]

MKN45 (Gastric) 85.43 [2]

MCF7 (Breast) 78.92 [2]
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(+)-nopinone-based 2-

amino-3-

cyanopyridine 4k

A549 (Lung) >100 [2]

MKN45 (Gastric) 92.11 [2]

MCF7 (Breast) 88.34 [2]

Antimicrobial Activity
The pyridine nucleus is also a key feature in many compounds with potent antimicrobial

properties. 2-aminopyridine derivatives have been shown to be effective against a range of

bacterial strains, including both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-

aminopyridine and pyrido[2,3-d]pyrimidine derivatives, indicating their efficacy against various

bacterial species.
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Compound ID Bacterial Strain MIC (µg/mL) Reference

2-Aminopyridine

Derivative 2c

Staphylococcus

aureus
39 ± 0.000 [3]

Bacillus subtilis 39 ± 0.000 [3]

Bacillus cereus 78 ± 0.000 [3]

Enterococcus faecalis 78 ± 0.000 [3]

Micrococcus luteus 78 ± 0.000 [3]

Listeria

monocytogenes
156 ± 0.000 [3]

Pyrido[2,3-

d]pyrimidine

Derivative 1

Escherichia coli 50 [1]

Pseudomonas

aeruginosa
50 [1]

Staphylococcus

aureus
100 [1]

Enterococcus faecalis 100 [1]

Pyrido[2,3-

d]pyrimidine

Derivative 12

Escherichia coli 50 [1]

Pseudomonas

aeruginosa
50 [1]

Staphylococcus

aureus
>100 [1]

Enterococcus faecalis 100 [1]

Pyrido[2,3-

d]pyrimidine

Derivative 13

Escherichia coli 50 [1]
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Pseudomonas

aeruginosa
100 [1]

Staphylococcus

aureus
>100 [1]

Enterococcus faecalis >100 [1]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and

comparison of the biological activities of novel compounds. Below are the methodologies for

two key assays commonly used in the evaluation of anticancer and antimicrobial agents.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and

incubate for 24 hours.[4][5]

Compound Treatment: Remove the old media and add 100 µL of media containing various

concentrations of the test compound.[4] Incubate for a further 24-72 hours.[4]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until a purple precipitate is visible.[5]

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to

each well to dissolve the formazan crystals.[4]

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

The absorbance is directly proportional to the number of viable cells.
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MTT Assay Experimental Workflow

Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[6] This method involves preparing two-fold

dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7]

Protocol:

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound

in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a

0.5 McFarland standard.[7]

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that

completely inhibits visible growth of the microorganism as detected by the unaided eye.[6]
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Broth Microdilution Assay Workflow

Signaling Pathways
While specific signaling pathway modulation by 2-amino-1-pyridin-3-ylethanone derivatives is

not extensively documented, related pyridine-containing compounds are known to inhibit

various protein kinases involved in cancer progression. A common target for such inhibitors is

the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in

cell proliferation, survival, and differentiation. Inhibition of EGFR can block downstream

signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced

cancer cell growth and survival.
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Potential Inhibition of the EGFR Signaling Pathway
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Disclaimer: Due to the limited availability of specific biological data for 2-amino-1-pyridin-3-

ylethanone derivatives, this guide utilizes information from structurally related compounds to

provide a representative overview. The presented data and pathways should be considered as

a reference for potential biological activities and mechanisms of action, and further

experimental validation is necessary for any specific derivative of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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